molecular formula C8H14F2N2 B2827238 1-(3,3-Difluorocyclobutyl)piperazine CAS No. 2020056-51-1

1-(3,3-Difluorocyclobutyl)piperazine

Cat. No.: B2827238
CAS No.: 2020056-51-1
M. Wt: 176.211
InChI Key: XSZMGPVGSMJLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,3-Difluorocyclobutyl)piperazine” is a chemical compound with the molecular formula C8H14F2N2 . It has a molecular weight of 176.21 . It is a research use only product .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Oncology Applications

Researchers have designed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers in oncology. These modifications aimed to enhance the molecule's utility by reducing its lipophilic character, which is believed to improve its entry into tumor cells without compromising its affinity for receptor subtypes (Abate et al., 2011).

Antipsychotic Treatment

Compounds derived from piperazine have been explored for their potential as atypical antipsychotics. For example, a series of piperazine, ethanediamine, and piperidine derivatives were investigated for their efficacy in inhibiting apomorphine-induced climbing and hyperactivity in mice, indicative of antipsychotic efficacy. This research has led to the development of highly potent 7-[3-(1-piperidinyl)propoxy]chromenones with an atypical antipsychotic profile, which suggests a reduced induction of extrapyramidal side effects in humans (Bolós et al., 1996).

Serotonin Receptor Studies

Studies have shown that certain piperazine derivatives can act as serotonin receptor agonists. For instance, 1-(m-Trifluoromethylphenyl)-piperazine was found to inhibit the specific binding of tritiated serotonin to membranes from rat brain in vitro and to decrease serotonin turnover in vivo, indicating its potential as a serotonin receptor agonist (Fuller et al., 1978).

Adenosine Receptor Antagonism

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists, with significant implications for the treatment of Parkinson's disease. This research demonstrates the potential for these compounds to be developed into orally active therapeutic agents (Vu et al., 2004).

Anti-Mycobacterial Activity

Piperazine serves as a versatile scaffold in the development of potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the importance of piperazine in medicinal chemistry for developing new anti-TB molecules (Girase et al., 2020).

Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZMGPVGSMJLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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